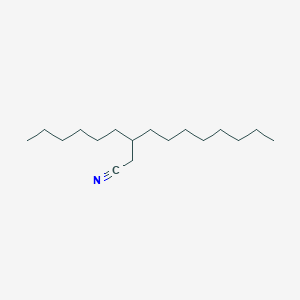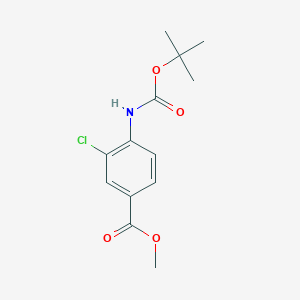
Methyl 2-amino-6-methylisonicotinate
Overview
Description
“Methyl 2-amino-6-methylisonicotinate” is a chemical compound with the molecular formula C8H10N2O2 . It is stored in a dark place, sealed in dry conditions, and kept at 2-8°C .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-6-methylisonicotinate” is characterized by the presence of a methyl group, an amino group, and an isonicotinate group . The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
“Methyl 2-amino-6-methylisonicotinate” has a molecular weight of 166.18 . The boiling point and linear structure formula are not provided in the search results .Scientific Research Applications
Microbial Metabolism
Research has shown that certain bacteria, such as Achromobacter D, can metabolize pyridinium compounds like N-methylisonicotinic acid, producing CO2, methylamine, succinate, and formate as end-products. This metabolic process involves the cleavage of the heterocyclic ring between C-2 and C-3 (Wright & Cain, 1972).
Photodegradation Product of Paraquat
N-Methylisonicotinate, which is chemically related to methyl 2-amino-6-methylisonicotinate, is a photodegradation product of the herbicide Paraquat. Bacteria capable of oxidizing this compound have been identified, highlighting its potential environmental impact and the biological processes involved in its breakdown (Orpin, Knight, & Evans, 1972).
Structural and Chemical Analysis
Studies have been conducted on related compounds, such as bis(1-methylisonicotinate) hydrochloride monohydrate, to analyze their crystal structures and hydrogen bonding. Such research is essential in understanding the physical and chemical properties of these types of compounds (Szafran, Katrusiak, & Dega-Szafran, 2006).
Photoredox Photoinitiating Systems
2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives, closely related to methyl 2-amino-6-methylisonicotinate, have been proposed as photosensitizers in photoredox photoinitiating systems for 3D printing processes. These compounds demonstrate the potential use of similar substances in industrial applications (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).
Safety and Hazards
“Methyl 2-amino-6-methylisonicotinate” has a signal word of “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 2-amino-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVJWCKNWSTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697605 | |
| Record name | Methyl 2-amino-6-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-methylisonicotinate | |
CAS RN |
1029128-50-4 | |
| Record name | Methyl 2-amino-6-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)









![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)
![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)

